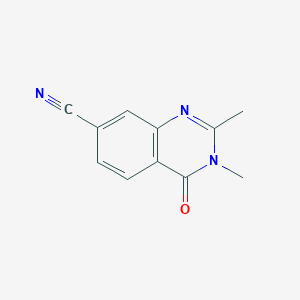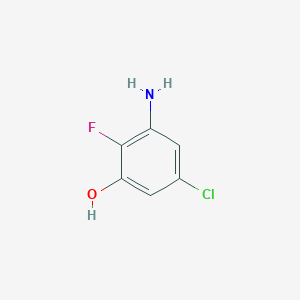![molecular formula C16H24O3 B13891433 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde CAS No. 120873-97-4](/img/structure/B13891433.png)
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is an organic compound with the molecular formula C16H24O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 3-position and an ethylhexyl ether group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with 2-ethylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 2-ethylhexanol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethylhexyl ether groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxyphenol: Similar structure but with a phenol group instead of an aldehyde group.
Uniqueness
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its aldehyde group allows for further chemical modifications, while the methoxy and ethylhexyl ether groups enhance its solubility and stability.
Properties
CAS No. |
120873-97-4 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-(2-ethylhexoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-15-9-8-14(11-17)10-16(15)18-3/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
VPUXLKRUNXCFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


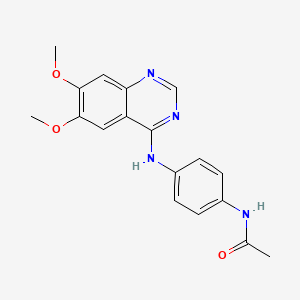
![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)

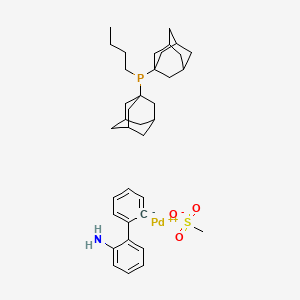

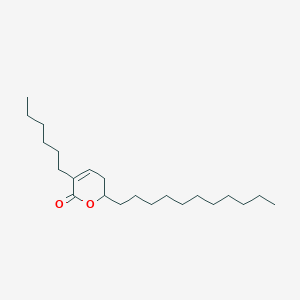
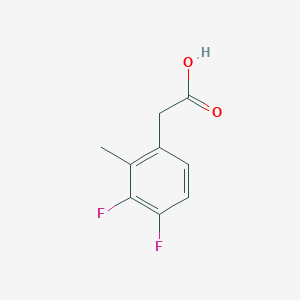

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
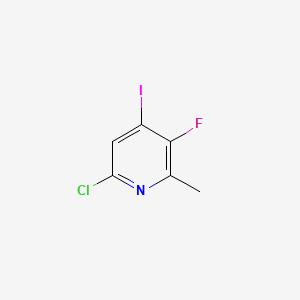
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
